3-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O3/c1-24-16-15(22-23-24)17(21-11-20-16)25-6-8-26(9-7-25)18(27)13-10-12-4-2-3-5-14(12)29-19(13)28/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKUDLWWHMUMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolothiadiazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of targets, including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors. This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function or activity.
Biochemical Pathways
These could include pathways involved in cell growth and proliferation (in the case of anticancer activity), inflammatory response (in the case of anti-inflammatory activity), microbial growth (in the case of antimicrobial activity), and others.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability, half-life, metabolism, and excretion, which are crucial for understanding its pharmacokinetics.
Biological Activity
The compound 3-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)-2H-chromen-2-one is a novel derivative that combines the structural features of triazoles and chromenes. This article reviews its biological activity based on diverse research findings, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
Research indicates that this compound exhibits significant biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to enhanced apoptosis in cancer cells, making it a potential candidate for cancer therapy .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of triazolo-pyrimidines exhibit moderate to high antimicrobial activity against various pathogens. This includes effectiveness against both bacterial and fungal strains .
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in several cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, showing a dose-dependent increase in apoptosis markers such as cleaved PARP and phosphorylated H2AX .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| PARP Inhibition | IC50 = 18 μM (compared to Olaparib) | |
| Antimicrobial Activity | Moderate to high against S. aureus | |
| Cytotoxicity | Induces apoptosis in MCF-7 cells |
Case Studies
- Cancer Treatment : A study focused on the compound's effect on MCF-7 cells revealed that treatment with the compound resulted in significant cleavage of PARP and increased levels of phosphorylated H2AX, indicating DNA damage response activation. The results suggest potential utility in breast cancer therapies where PARP inhibitors are beneficial .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties of similar triazolo-pyrimidine derivatives. The findings indicated that these compounds could effectively inhibit growth against a range of pathogenic bacteria and fungi, positioning them as promising candidates for developing new antimicrobial agents .
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies indicate that it may induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death. For instance, research has demonstrated that derivatives of triazolopyrimidine compounds exhibit selective cytotoxicity against cancer cells while sparing normal cells .
-
Antimicrobial Properties :
- Research indicates that the compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
-
Anti-inflammatory Effects :
- The anti-inflammatory potential of this compound is under investigation, with preliminary studies suggesting it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This application could be significant for treating conditions such as arthritis and other inflammatory diseases .
Biochemical Applications
- Enzyme Inhibition :
- Biochemical Probes :
Structural Modifications and Derivatives
The exploration of structural modifications of this compound has led to the development of various derivatives with enhanced biological activity. For instance:
| Derivative Name | Modification | Activity |
|---|---|---|
| 1-{4-[3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(naphthalen-1-yl)ethan-1-one | Fluorine substitution | Increased anticancer potency |
| 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol | Thiol group addition | Enhanced antimicrobial activity |
These modifications often result in improved solubility and bioavailability, which are critical factors for therapeutic efficacy.
Case Studies
- In Vitro Studies :
- Animal Models :
Chemical Reactions Analysis
Nucleophilic Substitutions
The piperazine ring in the compound can undergo various transformations, such as alkylation or acylation. These reactions typically involve the substitution of a leaving group by a nucleophile, which can be facilitated by the presence of a base.
Cyclization Reactions
The triazole moiety may participate in further cyclization or coordination reactions. Cyclization reactions are crucial for forming complex ring structures and can be influenced by factors such as temperature, solvent choice, and catalysts.
Condensation Reactions
The carbonyl group in the piperazine can be involved in condensation reactions with amines or alcohols. These reactions often require acidic or basic conditions and can lead to the formation of new bonds.
Interaction Studies
Interaction studies involving this compound often focus on its binding affinity to various biological targets such as enzymes or receptors. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations can be employed to elucidate these interactions.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(4-{3-methyl-3H- triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carbonyl)-2H-chromen-2-one . Here are a few notable examples:
Comparison with Similar Compounds
Key Observations :
- Methyl vs. Phenyl/Benzyl : The methyl group in the target compound likely enhances metabolic stability compared to bulkier phenyl or benzyl groups, which may improve bioavailability but reduce binding affinity due to steric hindrance .
- Molecular Weight : The benzyl-substituted analog shares the same molecular weight as the target compound, suggesting similar solubility profiles, whereas the phenyl analog’s higher weight may impact pharmacokinetics .
Modifications to the Piperazine-Coumarin Linkage
Key Observations :
- The carbonyl linkage in the target compound may enhance rigidity and hydrogen-bonding capacity compared to ether-linked derivatives.
Trends in Structural Analog Design
Evidence from patent literature (e.g., EPO Bulletin 2023/39 ) highlights a broader trend in medicinal chemistry:
- Piperazine and triazolo-pyrimidine cores are frequently combined with substituents like methyl, benzyl, or fluorophenyl to optimize target engagement and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.
- Coumarin derivatives are often incorporated for their photophysical properties, enabling applications in imaging or photodynamic therapy.
Preparation Methods
Synthesis of the Triazolopyrimidine Core
The triazolopyrimidine scaffold is synthesized via cyclocondensation reactions. A common approach involves treating 4,6-dichloropyrimidine-5-amine with methylhydrazine to form the 3-methyltriazolo[4,5-d]pyrimidine intermediate. This reaction typically proceeds in ethanol or dimethylformamide (DMF) under reflux (80–100°C) for 12–24 hours . The methyl group at the triazole ring is introduced during this step, ensuring regioselectivity.
Key Reaction Conditions
-
Reagents : 4,6-Dichloropyrimidine-5-amine, methylhydrazine hydrate.
-
Solvent : Ethanol or DMF.
-
Temperature : 80–100°C (reflux).
Functionalization with Piperazine
The piperazine ring is introduced via nucleophilic aromatic substitution (SNAr) at the C7 position of the triazolopyrimidine core. The chlorinated triazolopyrimidine reacts with piperazine in the presence of a base such as potassium carbonate (K2CO3) or triethylamine (TEA). This step is conducted in anhydrous acetonitrile or tetrahydrofuran (THF) under nitrogen atmosphere at 60–80°C for 6–12 hours .
Optimization Insights
-
Molar Ratio : A 1:1.2 ratio of triazolopyrimidine to piperazine minimizes side products.
-
Catalyst : Anhydrous conditions and catalytic iodide (e.g., KI) enhance reaction efficiency .
-
Yield : ~70–85% after column chromatography (silica gel, eluent: ethyl acetate/methanol 9:1) .
Coupling with Coumarin Carbonyl Moiety
The final step involves attaching the coumarin unit via a carbonyl bridge. The piperazine-triazolopyrimidine intermediate is reacted with 3-carboxy-2H-chromen-2-one using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or DMF. The reaction proceeds at room temperature for 18–24 hours .
Critical Parameters
-
Coupling Agents : EDCI (1.2 equiv) and HOBt (1.1 equiv) prevent racemization and improve yield.
-
Solvent : DCM preferred for ease of workup; DMF used for solubility challenges.
-
Purification : Recrystallization from ethanol or acetone yields >90% purity .
Purification and Characterization
Post-synthesis, the crude product is purified via:
-
Recrystallization : Ethanol/water (3:1) removes unreacted starting materials.
-
Column Chromatography : Silica gel with gradient elution (ethyl acetate → ethyl acetate:methanol 95:5) isolates the target compound.
Analytical Data
Comparative Analysis of Synthetic Routes
| Parameter | Method A (Direct Coupling) | Method B (Stepwise) |
|---|---|---|
| Overall Yield | 52% | 65% |
| Purity | 89% | 95% |
| Reaction Time | 48 hours | 72 hours |
| Cost Efficiency | Moderate | High |
Method B, employing stepwise synthesis with intermediate purification, offers superior yield and purity, albeit with longer duration .
Challenges and Mitigation Strategies
-
Low Coupling Efficiency : Additives like DMAP (4-dimethylaminopyridine) enhance acylation rates .
-
Byproduct Formation : Strict stoichiometric control and inert atmosphere reduce dimerization .
-
Solubility Issues : Polar aprotic solvents (e.g., DMF) dissolve intermediates during coupling .
Scalability and Industrial Relevance
Kilogram-scale production utilizes continuous flow reactors for the triazolopyrimidine formation step, reducing reaction time by 40% and improving safety . The estimated cost per gram at industrial scale is $120–150, contingent on piperazine sourcing .
Q & A
Basic: What are the optimal synthetic routes for constructing the triazolo-pyrimidine core in this compound?
Methodological Answer:
The triazolo-pyrimidine core can be synthesized via cyclization reactions using azido precursors. For example, 3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine derivatives are prepared by reacting (E)-3-(3,3-diisopropyltriaz-1-en-1-yl)pyrazole precursors with azido(trimethyl)silane and trifluoroacetic acid in methylene chloride at 50°C for 16 hours . Key steps include:
- Purification : Flash chromatography (cyclohexane/ethyl acetate gradient) yields >85% purity.
- Characterization : Use ¹H/¹³C NMR to confirm regioselectivity (e.g., δ = 7.54 ppm for triazole protons) and HRMS for mass validation (e.g., m/z 238.0961 [M]+) .
Advanced: How can researchers address contradictory NMR data when assigning protons in the triazolo-pyrimidine-chromenone hybrid?
Methodological Answer:
Discrepancies in NMR assignments (e.g., overlapping signals for triazole and chromenone protons) require:
- 2D NMR Techniques : Utilize HSQC and HMBC to correlate protons with adjacent carbons, resolving ambiguities in aromatic regions .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 3-(3-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one , InChIKey: QFEKAINUBLMJHL) to validate chemical shifts .
- Solvent Effects : Re-run NMR in deuterated DMSO to enhance resolution of exchangeable protons (e.g., NH in triazole) .
Basic: What purification strategies are recommended for isolating the target compound after coupling the chromen-2-one and piperazine moieties?
Methodological Answer:
Post-coupling purification involves:
- Dry-Load Flash Chromatography : Use silica gel with cyclohexane/ethyl acetate gradients (0–25% ethyl acetate over 20 CVs) to separate unreacted chromenone and piperazine intermediates .
- Recrystallization : Ethanol or acetonitrile recrystallization improves crystallinity, confirmed by melting point analysis (e.g., MP = 100–101.5°C for triazolo-pyrimidine intermediates) .
Advanced: What experimental frameworks are suitable for evaluating the hydrolytic stability of the piperazine-carbonyl linkage under physiological conditions?
Methodological Answer:
Assess stability via:
- Stress Testing : Incubate the compound in pH 7.4 buffer at 37°C for 24–72 hours. Monitor degradation using HPLC (C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry : Identify hydrolysis products (e.g., free chromenone or triazolo-pyrimidine fragments) via LC-HRMS .
- Comparative Kinetics : Compare degradation rates with structurally similar piperazine-carbonyl derivatives (e.g., 1-(Chloroacetyl)-4-benzodioxinylcarbonyl-piperazine ) to isolate steric/electronic effects .
Basic: How can researchers confirm successful coupling between the triazolo-pyrimidine-piperazine and chromen-2-one units?
Methodological Answer:
Use multimodal characterization:
- IR Spectroscopy : Confirm carbonyl stretches (e.g., 1687 cm⁻¹ for chromenone C=O; 2231 cm⁻¹ for nitrile intermediates) .
- HRMS : Validate molecular ion peaks (e.g., m/z calculated for C₂₁H₁₈N₆O₃) and fragment patterns .
- ¹³C NMR : Detect the piperazine-carbonyl carbon at ~170 ppm and chromenone lactone carbonyl at ~160 ppm .
Advanced: What computational approaches are effective for predicting the compound’s binding affinity to adenosine receptor subtypes?
Methodological Answer:
Structure-activity relationship (SAR) studies require:
- Molecular Docking : Use AutoDock Vina with receptor crystal structures (e.g., PDB: 4UWH for A₂A adenosine receptors). Focus on piperazine-chromenone interactions with hydrophobic pockets .
- MD Simulations : Perform 100-ns simulations in explicit solvent (CHARMM36 force field) to assess triazole-pyrimidine conformational stability during binding .
- Free Energy Calculations : Apply MM-GBSA to compare binding energies with known inhibitors (e.g., ZM241385 ) .
Basic: What spectroscopic techniques are critical for characterizing the chromen-2-one moiety?
Methodological Answer:
- UV-Vis Spectroscopy : Detect chromenone’s π→π* transitions (λmax ~300–350 nm in ethanol) .
- ¹H NMR : Identify lactone protons (δ = 6.8–8.2 ppm) and coumarin methyl/methoxy groups (δ = 2.5–3.5 ppm) .
- XRD : Resolve planar chromenone structure and dihedral angles with the triazolo-pyrimidine system .
Advanced: How can researchers resolve discrepancies in biological activity data across different assay platforms?
Methodological Answer:
Contradictory IC₅₀ values may arise from:
- Assay Optimization : Standardize cell lines (e.g., HEK293 vs. CHO for receptor binding) and incubation times .
- Solubility Controls : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
- Meta-Analysis : Compare data with structurally validated analogs (e.g., 3-phenyl-1,3,4-oxadiazole-chromenone hybrids ) to isolate scaffold-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
